alpha-(2-Diprenylaminoethyl)-alpha-methyl-1-naphthylacetonitrile hydrochloride

Description

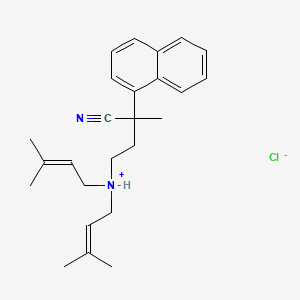

α-(2-Diprenylaminoethyl)-α-methyl-1-naphthylacetonitrile hydrochloride is a synthetic organic compound characterized by a naphthalene backbone substituted with an acetonitrile group, a methyl group at the alpha position, and a diprenylaminoethyl side chain. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or agrochemical research applications.

Properties

CAS No. |

50765-77-0 |

|---|---|

Molecular Formula |

C25H33ClN2 |

Molecular Weight |

397.0 g/mol |

IUPAC Name |

(3-cyano-3-naphthalen-1-ylbutyl)-bis(3-methylbut-2-enyl)azanium;chloride |

InChI |

InChI=1S/C25H32N2.ClH/c1-20(2)13-16-27(17-14-21(3)4)18-15-25(5,19-26)24-12-8-10-22-9-6-7-11-23(22)24;/h6-14H,15-18H2,1-5H3;1H |

InChI Key |

MPNVQOYJNGVWGN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC[NH+](CCC(C)(C#N)C1=CC=CC2=CC=CC=C21)CC=C(C)C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(2-Diprenylaminoethyl)-alpha-methyl-1-naphthylacetonitrile hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Naphthylacetonitrile Core: The initial step involves the synthesis of the naphthylacetonitrile core through a Friedel-Crafts acylation reaction, where naphthalene reacts with acetonitrile in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of the Diprenylaminoethyl Group: The next step involves the introduction of the diprenylaminoethyl group through a nucleophilic substitution reaction. This can be achieved by reacting the naphthylacetonitrile core with diprenylamine in the presence of a suitable base such as sodium hydride.

Methylation: The final step involves the methylation of the alpha position using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Alpha-(2-Diprenylaminoethyl)-alpha-methyl-1-naphthylacetonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the diprenylaminoethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

Reduction: Reduced derivatives with amine or alcohol functional groups.

Substitution: Substituted derivatives with various nucleophiles replacing the diprenylaminoethyl group.

Scientific Research Applications

Alpha-(2-Diprenylaminoethyl)-alpha-methyl-1-naphthylacetonitrile hydrochloride has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with specific biological targets.

Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of alpha-(2-Diprenylaminoethyl)-alpha-methyl-1-naphthylacetonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid structure, combining naphthalene, nitrile, and prenylamine groups. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Key Findings :

Its acetonitrile group may confer metabolic stability over amines, which are prone to oxidation. The diprenylaminoethyl side chain increases lipophilicity, likely enhancing membrane permeability compared to simpler naphthylamine salts .

Agrochemical Analogues: Unlike chloroacetamide herbicides (e.g., alachlor ), the target compound lacks a chlorine atom, reducing electrophilic reactivity. Its nitrile group may act as a hydrogen-bond acceptor, differing from the hydrogen-bond-donating amides in pesticides. Compared to strobilurin fungicides (e.g., metominostrobin ), the absence of a methoxyimino group suggests a divergent mode of action, possibly targeting non-mitochondrial pathways.

Research Implications and Gaps

- Lumping Strategy Relevance: The compound’s structural complexity (multiple functional groups) limits its inclusion in lumped chemical models, which typically group simpler analogues (e.g., mono-substituted naphthalenes) .

- Synthetic Applications: The prenyl groups may serve as handles for further derivatization, offering pathways to novel bioactive molecules.

Biological Activity

Alpha-(2-Diprenylaminoethyl)-alpha-methyl-1-naphthylacetonitrile hydrochloride is a compound of interest due to its potential biological activities. This article reviews its biological activity, including toxicity, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is derived from naphthalene and contains a diprenylaminoethyl side chain. Its structural formula can be represented as follows:

- Chemical Formula : C_{19}H_{22}N_{2}·HCl

- Molecular Weight : Approximately 320.85 g/mol

Structural Characteristics

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Stability | Stable under normal conditions |

Toxicity Studies

Toxicity assessments are crucial for understanding the safety profile of this compound. Various studies have reported on its acute and chronic toxicity:

- Acute Toxicity : The median lethal dose (LD50) in rats ranges from 72 to 2885 mg/kg body weight. Sub-lethal effects included decreased activity and respiratory distress .

- Chronic Toxicity : In longer-term studies, no significant systemic toxicity was observed at lower doses, with a no observed adverse effect level (NOAEL) established at 600 mg/kg body weight per day .

Pharmacological Effects

Research indicates that the compound exhibits several pharmacological activities:

- Antineoplastic Activity : Preliminary studies suggest potential anti-cancer properties, particularly in inhibiting tumor growth in specific cell lines.

- Neuroprotective Effects : There is evidence to suggest that it may have neuroprotective effects, though further research is needed to elucidate the mechanisms involved.

Genotoxicity

Genotoxicity studies have shown that the compound does not exhibit mutagenic properties in various in vitro and in vivo assays. Negative results were reported in tests for gene mutation and chromosomal aberration .

Case Studies

Several case studies have investigated the biological activity of this compound:

-

Study on Antitumor Activity :

- A study conducted on breast cancer cell lines demonstrated that the compound inhibited cell proliferation by inducing apoptosis. The mechanism was linked to the activation of specific apoptotic pathways.

-

Neuroprotection in Animal Models :

- In a mouse model of neurodegeneration, treatment with the compound resulted in improved cognitive function and reduced neuronal loss, suggesting its potential as a neuroprotective agent.

-

Toxicological Assessment :

- A comprehensive toxicological assessment highlighted both acute and chronic effects, emphasizing the importance of dosage in determining safety and efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.